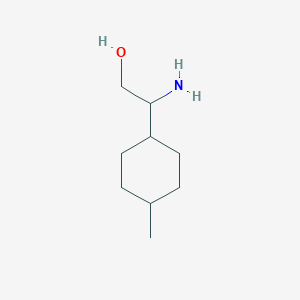

2-Amino-2-(4-methylcyclohexyl)ethan-1-ol

Description

Overview of β-Amino Alcohol Scaffolds in Organic Synthesis and Chemical Biology

The β-amino alcohol (or 1,2-amino alcohol) motif is a privileged structure found in a vast array of biologically active molecules and is a cornerstone of synthetic chemistry. researchgate.netmdpi.com These compounds are versatile intermediates for preparing numerous bioactive compounds and are pivotal in the pharmaceutical industry. researchgate.netresearchgate.net

In Organic Synthesis: β-Amino alcohols are highly valued as precursors for chiral auxiliaries, ligands, and organocatalysts. researchgate.netnih.gov Their ability to coordinate with metals through both the nitrogen and oxygen atoms makes them exceptional ligands for asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. rsc.orgrsc.orgmdpi.com For example, they are used in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.orgtcichemicals.com Common synthetic routes to β-amino alcohols include the ring-opening of epoxides with amines, a straightforward and widely used method. researchgate.nettandfonline.com More advanced, stereoselective methods are also a focus of intensive research, employing techniques like asymmetric transfer hydrogenation and biocatalysis to control chirality. mdpi.comnih.govnih.gov

In Chemical Biology: The β-amino alcohol scaffold is a key pharmacophore present in many natural products and pharmaceuticals. nih.govnih.gov This structural unit is found in drugs with a wide range of therapeutic applications, including cardiovascular, anti-asthma, and antimalarial agents. mdpi.comresearchgate.net The specific arrangement of the amino and hydroxyl groups allows for critical hydrogen bonding interactions with biological targets such as enzymes and receptors.

Table 2: Applications of β-Amino Alcohol Scaffolds

| Application Area | Examples of Use |

|---|---|

| Asymmetric Catalysis | Chiral ligands for metal-catalyzed reactions (e.g., reductions, alkylations). rsc.orgmdpi.com |

| Pharmaceuticals | Core structure in β-blockers, HIV protease inhibitors, and antibacterial agents. researchgate.netresearchgate.net |

| Natural Products | Foundational motif in molecules like sphingosine (B13886) and various alkaloids. diva-portal.org |

| Synthetic Intermediates | Building blocks for unnatural amino acids and other complex molecules. researchgate.net |

Significance of Cyclohexane (B81311) Derivatives as Structural Motifs in Advanced Molecules

The cyclohexane ring is a non-polar, saturated carbocycle that is ubiquitous in organic and medicinal chemistry. wikipedia.orgworldofmolecules.com Unlike flat aromatic rings, its three-dimensional, puckered structure—predominantly the stable "chair" conformation—provides distinct spatial arrangements for substituents. worldofmolecules.comwikipedia.org This conformational rigidity is crucial for optimizing molecular shape and interactions with biological targets. worldofmolecules.com

In drug discovery, incorporating a cyclohexane ring can significantly influence a molecule's properties. It can enhance lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) profiles. pharmablock.com The defined axial and equatorial positions on the ring allow for precise control over the orientation of functional groups, which can lead to improved binding affinity and selectivity for a target protein. wikipedia.org The cyclohexane moiety is a key component in numerous successful drugs, including steroids, morphine analogues, and the antiviral oseltamivir (B103847) (Tamiflu). pharmablock.com It can serve as a bioisostere for phenyl or t-butyl groups, offering a three-dimensional alternative that may access deeper binding pockets on a target protein. pharmablock.com

Contextualization of 2-Amino-2-(4-methylcyclohexyl)ethan-1-ol within Current Research Frontiers

Direct research publications specifically detailing the synthesis or application of this compound are sparse. However, by understanding its constituent parts, its potential role can be contextualized. The molecule is a chiral β-amino alcohol featuring a bulky, lipophilic 4-methylcyclohexyl substituent.

This structure suggests several potential applications in modern research:

Chiral Ligand Development: The compound could serve as a precursor for new chiral ligands. The cyclohexane group provides steric bulk that could be influential in creating a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in asymmetric catalysis.

Pharmaceutical Scaffolding: As a building block, it combines the proven pharmacophore of a β-amino alcohol with a lipophilic cyclohexane group. This combination could be explored in medicinal chemistry programs to synthesize new chemical entities with tailored properties for interacting with specific biological targets. The 4-methyl group provides an additional point for potential metabolic activity or steric interaction.

Material Science: The amine and alcohol functionalities allow for polymerization or grafting onto surfaces, with the cyclohexane group influencing the physical properties (e.g., thermal stability, solubility) of the resulting materials.

The synthesis of structurally similar compounds, such as 1-amino-2-cyclohexylethan-2-ol, has been explored in the context of enantiomeric resolution, indicating an interest in chiral amino alcohols bearing a cyclohexane ring. google.com

Research Gaps and Future Directions in the Study of this compound

The primary research gap is the lack of fundamental data on this compound itself. Future research efforts could be directed toward several key areas:

Stereoselective Synthesis: A significant challenge and opportunity lie in developing efficient and highly stereoselective synthetic routes to obtain specific stereoisomers of the compound. Given the two chiral centers, four possible stereoisomers exist. Methods like asymmetric reduction of a corresponding α-amino ketone or diastereoselective ring-opening of a chiral epoxide could be explored. nih.govdiva-portal.org

Catalytic Applications: A thorough investigation into its utility as a chiral ligand is warranted. This would involve synthesizing the compound, complexing it with various transition metals (e.g., ruthenium, rhodium, iridium), and evaluating the performance of these complexes in benchmark asymmetric reactions such as transfer hydrogenation or C-C bond formation. mdpi.com

Biological Screening: The compound and its derivatives should be synthesized and screened for biological activity. Given the prevalence of its core motifs in pharmaceuticals, it could be tested in assays for anticancer, antimicrobial, or neurological activity. nih.govresearchgate.net

Physicochemical Characterization: Detailed studies on its conformational preferences, determined by the interplay between the amino alcohol functionality and the substituted cyclohexane ring, would provide valuable insights for rational design in both catalysis and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-methylcyclohexyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7-2-4-8(5-3-7)9(10)6-11/h7-9,11H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOALSWFRSSZPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 4 Methylcyclohexyl Ethan 1 Ol and Analogues

Strategic Retrosynthetic Analysis of the 2-Amino-2-(4-methylcyclohexyl)ethan-1-ol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The key disconnections for this compound involve the C-N and C-C bonds that form the 1,2-amino alcohol functionality and the attachment of the ethan-1-ol side chain to the cyclohexane (B81311) ring.

A primary retrosynthetic disconnection breaks the C-N bond of the amino group, leading to a precursor α-hydroxy ketone or a related electrophile. This approach simplifies the target to a 2-hydroxy-1-(4-methylcyclohexyl)ethanone derivative. Another key disconnection is at the C-C bond between the cyclohexane ring and the ethan-1-ol side chain. This suggests a strategy where the 4-methylcyclohexyl moiety is a nucleophile (e.g., an organometallic reagent) that adds to a two-carbon electrophile containing the protected amino and hydroxyl groups.

A particularly effective strategy involves the disconnection of the amino and hydroxyl groups simultaneously, pointing towards an α-amino acid or its derivative as a key intermediate. This leads to the retrosynthetic precursor, 2-amino-2-(4-methylcyclohexyl)acetic acid. This precursor can be synthesized and then reduced to the target amino alcohol. This approach is advantageous as it allows for the stereocontrolled introduction of the amino group at the quaternary center early in the synthesis.

Construction of the 4-Methylcyclohexyl Moiety: Advanced Approaches

Cyclohexane Ring Formation and Functionalization

The construction of the cyclohexane ring can be achieved through several powerful reactions. The Diels-Alder reaction stands out as a highly efficient method for forming six-membered rings with good stereochemical control. This [4+2] cycloaddition between a conjugated diene and a dienophile can be used to introduce the necessary substituents on the cyclohexane ring in a predictable manner. For instance, the reaction of isoprene (2-methyl-1,3-butadiene) with a suitable dienophile can directly install the methyl group at the desired position.

Another powerful method is the catalytic asymmetric hydrogenation of a substituted benzene or cyclohexene precursor. This approach allows for the stereoselective formation of the substituted cyclohexane ring. Various chiral catalysts, often based on transition metals like rhodium or ruthenium with chiral phosphine ligands, can be employed to achieve high enantioselectivity.

| Reaction Type | Key Features | Potential Starting Materials |

| Diels-Alder Reaction | Forms six-membered rings with high stereocontrol. | Isoprene, substituted dienophiles |

| Catalytic Asymmetric Hydrogenation | Stereoselective reduction of aromatic or unsaturated rings. | Toluene, 4-methylcyclohexene |

Introduction of the Methyl Substituent via Stereocontrolled Reactions

When starting from an unsubstituted cyclohexane ring, the stereocontrolled introduction of the methyl group is a critical step. One common strategy involves the conjugate addition of a methyl organocuprate to a cyclohexenone derivative. The stereochemical outcome of this reaction can often be controlled by the existing stereocenters on the ring or by the use of chiral ligands.

Alternatively, the stereoselective reduction of a 4-methylenecyclohexane derivative can be employed. Catalytic hydrogenation using specific catalysts can favor the formation of one diastereomer over the other. The choice of catalyst and reaction conditions is paramount in achieving high diastereoselectivity.

Introduction of the 1,2-Amino Alcohol Functionality

The creation of the 1,2-amino alcohol moiety, particularly at a quaternary carbon center, is a synthetically challenging task that requires specialized methodologies.

Amination Reactions at the Quaternary Carbon Center

The introduction of an amino group at a sterically hindered quaternary carbon can be achieved through several methods. The Strecker synthesis is a classic and versatile method for the synthesis of α-amino acids. In the context of this synthesis, a ketone precursor, 4-methylcyclohexyl acetyl ketone, would react with an ammonia (B1221849) source and a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield the desired 2-amino-2-(4-methylcyclohexyl)acetic acid. The asymmetric Strecker reaction, utilizing a chiral auxiliary or a chiral catalyst, can provide enantiomerically enriched α-amino acids.

Another approach is the electrophilic amination of an enolate. A ketone precursor can be converted to its corresponding enolate, which then reacts with an electrophilic nitrogen source, such as a diazo compound or an oxaziridine, to install the amino group. The stereoselectivity of this reaction can be controlled by using a chiral base or a chiral electrophilic aminating agent.

| Amination Method | Key Intermediate | Advantages |

| Strecker Synthesis | α-aminonitrile | Versatile, can be adapted for asymmetric synthesis. |

| Electrophilic Amination | Enolate | Direct introduction of the amino group. |

Hydroxylation Strategies for Primary Alcohol Formation

Once the α-amino acid or a related precursor with the quaternary amino center is obtained, the final step is the formation of the primary alcohol. The most direct method is the reduction of the carboxylic acid group of the α-amino acid. Powerful reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can effectively reduce the carboxylic acid to the corresponding primary alcohol without affecting the amino group, provided it is suitably protected.

Alternatively, if the synthesis proceeds through an α-amino ketone, a two-step process of reduction and deprotection can be employed. The diastereoselective reduction of the ketone to a secondary alcohol, followed by a subsequent transformation, can lead to the desired primary alcohol. However, the direct reduction of an α-amino acid is generally a more convergent and efficient strategy.

| Reduction Method | Precursor | Reagent |

| Carboxylic Acid Reduction | 2-amino-2-(4-methylcyclohexyl)acetic acid | LiAlH4, BH3 |

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The construction of the two contiguous stereocenters in this compound with high levels of enantioselectivity and diastereoselectivity is a key focus of synthetic efforts. Various strategies have been developed to address this challenge, each with its own set of advantages and limitations.

Asymmetric Catalysis in C-C Bond Formation Adjacent to Chiral Centers

Asymmetric catalysis offers a powerful and atom-economical approach for the synthesis of chiral molecules. In the context of this compound, catalytic asymmetric addition of a two-carbon nucleophile to an appropriately protected α-amino aldehyde derived from 4-methylcyclohexylglycine or the corresponding imine is a plausible strategy. The success of this approach hinges on the development of highly effective chiral catalysts that can control the stereochemical outcome of the C-C bond formation.

While specific examples for the synthesis of this compound using this method are not extensively documented in readily available literature, general principles of asymmetric catalysis for the synthesis of β-amino alcohols can be applied. For instance, the use of chiral ligands in combination with metal catalysts to promote the enantioselective addition of organometallic reagents to imines is a well-established method. The steric bulk of the 4-methylcyclohexyl group would likely play a significant role in the diastereoselectivity of such reactions.

Table 1: Representative Asymmetric Catalytic Approaches for β-Amino Alcohol Synthesis

| Catalyst System | Substrate Type | Key Features | Potential Applicability |

| Chiral Ligand/Metal Complex (e.g., Rh, Ir, Cu) | Imines | High enantioselectivity | Applicable to imines derived from 4-methylcyclohexylamine |

| Organocatalysts (e.g., Proline derivatives) | Aldehydes and Ketones | Metal-free, mild conditions | Mannich-type reactions to form the amino alcohol backbone |

It is important to note that the development of a specific catalytic system for this compound would require careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, to achieve high yields and stereoselectivities.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to a glycine equivalent bearing the 4-methylcyclohexyl group. Subsequent diastereoselective functionalization, such as an aldol-type reaction with formaldehyde or a protected equivalent, would establish the new stereocenter. The choice of the chiral auxiliary is critical for achieving high diastereoselectivity. Evans' oxazolidinones and pseudoephedrine-based auxiliaries are among the most successful and widely used for controlling the stereochemistry of C-C bond formation. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Type of Reaction | Diastereoselectivity |

| Evans' Oxazolidinones | Aldol (B89426), Alkylation | Generally high |

| Pseudoephedrine | Alkylation | High |

| Camphorsultam | Various C-C bond formations | High |

The steric hindrance imposed by the 4-methylcyclohexyl group would necessitate careful selection of the chiral auxiliary and reaction conditions to ensure efficient and highly diastereoselective bond formation. Subsequent removal of the auxiliary under mild conditions is also a crucial step to avoid racemization of the product.

Biocatalytic Transformations for Enantiopure Intermediates

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes such as ketoreductases (KREDs) and transaminases (TAs) are particularly useful for the synthesis of chiral alcohols and amines, respectively.

A potential biocatalytic route to enantiopure this compound could involve the asymmetric reduction of a corresponding α-amino ketone, 2-amino-1-hydroxy-2-(4-methylcyclohexyl)ethanone. A highly enantioselective KRED could reduce the ketone to the desired alcohol with excellent stereocontrol. Alternatively, a transaminase could be employed for the asymmetric amination of a β-hydroxy ketone, 1-hydroxy-1-(4-methylcyclohexyl)propan-2-one.

While specific enzymes for the transformation of substrates bearing the 4-methylcyclohexyl group have not been extensively reported, the broad substrate scope of many commercially available KREDs and TAs suggests that screening a panel of these enzymes could lead to the identification of a suitable biocatalyst. mdpi.com

Table 3: Potential Biocatalytic Routes

| Enzyme Class | Substrate | Product | Key Advantage |

| Ketoreductase (KRED) | α-Amino ketone | Chiral β-amino alcohol | High enantioselectivity |

| Transaminase (TA) | β-Hydroxy ketone | Chiral β-amino alcohol | Direct introduction of the amino group |

The use of whole-cell biocatalysts or isolated enzymes, often in aqueous media and under mild conditions, makes this approach environmentally friendly and highly attractive for industrial applications.

Cascade and Multicomponent Reactions for Efficient Synthesis

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. These strategies are increasingly being applied to the synthesis of complex molecules, including chiral amino alcohols.

A hypothetical cascade reaction for the synthesis of this compound could involve an initial enantioselective reaction that sets the stereochemistry, followed by one or more subsequent transformations that build up the final molecule. For instance, an enzyme-catalyzed cascade could be envisioned where a dioxygenase regio- and diastereoselectively hydroxylates the 4-methylcyclohexylglycine, followed by a decarboxylase to yield the desired amino alcohol. nih.govnih.gov

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are also a powerful tool. While specific MCRs for the synthesis of this compound are not well-documented, the development of new MCRs is an active area of research, and it is conceivable that such a reaction could be designed. nih.gov

The successful implementation of cascade or multicomponent reactions for the synthesis of this sterically hindered amino alcohol would represent a significant advancement in synthetic efficiency.

Advanced Structural and Stereochemical Characterization of 2 Amino 2 4 Methylcyclohexyl Ethan 1 Ol Derivatives

Comprehensive Spectroscopic Analysis for Novel Structural Elucidations

Spectroscopic analysis provides the primary data for determining the molecular structure, connectivity, and functional group composition of novel compounds. High-resolution techniques offer profound insights into the electronic and vibrational states of the molecule, allowing for a detailed structural assembly.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms and provides information on their chemical environment and spatial relationships.

For 2-Amino-2-(4-methylcyclohexyl)ethan-1-ol, the ¹H NMR spectrum is expected to show distinct signals for the protons on the ethan-1-ol backbone, the 4-methylcyclohexyl group, and the exchangeable protons of the amino and hydroxyl groups. The protons on the carbon bearing the hydroxyl group (C1) would appear as a multiplet in the 3.4-3.7 ppm range, deshielded by the adjacent oxygen atom. pressbooks.pubpressbooks.pub The proton on the chiral carbon attached to the cyclohexyl ring (C2) would likely resonate around 2.8-3.2 ppm. The numerous protons of the methylcyclohexyl group would appear as a series of complex multiplets in the upfield region (0.8-2.0 ppm), with the methyl group protons appearing as a doublet around 0.9 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom appearing as a distinct signal. The C1 carbon (CH₂OH) is expected in the 60-65 ppm region, while the C2 carbon (CH-NH₂) attached to the ring would appear around 55-60 ppm. The carbons of the 4-methylcyclohexyl ring would resonate in the 20-45 ppm range.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| -CH₃ (on cyclohexyl) | ~0.9 (d) | ~22 |

| -CH₂ (cyclohexyl) | 0.9 - 1.9 (m) | 25 - 35 |

| -CH (cyclohexyl) | 1.0 - 2.0 (m) | 30 - 45 |

| -CH(NH₂) (C2) | ~3.1 (m) | ~58 |

| -CH₂OH (C1) | ~3.6 (m) | ~64 |

| -OH | Variable, broad singlet | - |

| -NH₂ | Variable, broad singlet | - |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Shifts are approximate and depend on solvent and concentration. (d=doublet, m=multiplet).

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound with high accuracy. For this compound (C₉H₁₉NO), the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS). The molecular ion peak ([M+H]⁺) in electrospray ionization (ESI) mass spectrometry is expected at a mass-to-charge ratio (m/z) of 158.1596, confirming the elemental composition. A similar compound, (S)-2-amino-2-cyclohexylethanol, shows its molecular ion peak at m/z 144 ([M+H]⁺). chemicalbook.com

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for amino alcohols include alpha cleavage and dehydration. pressbooks.pub

Alpha Cleavage: Breakage of the C-C bond adjacent to the nitrogen or oxygen atom. Cleavage between C1 and C2 would yield a fragment at m/z 30 ([CH₂=NH₂]⁺). Cleavage of the bond between C2 and the cyclohexyl ring would result in a fragment at m/z 44 ([CH(NH₂)=CH₂OH]⁺).

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, which would lead to a peak at m/z 139.

| m/z Value (Predicted) | Proposed Fragment | Fragmentation Pathway |

| 158 | [C₉H₁₉NO + H]⁺ | Molecular Ion ([M+H]⁺) |

| 140 | [C₉H₁₅N]⁺ | Dehydration ([M-H₂O]⁺) |

| 112 | [C₇H₁₄N]⁺ | Loss of CH₂OH and H |

| 44 | [C₂H₆NO]⁺ | Cleavage of C2-Cyclohexyl bond |

| 30 | [CH₄N]⁺ | Cleavage of C1-C2 bond |

Table 2: Predicted key fragments in the mass spectrum of this compound.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

Raman spectroscopy provides complementary information. While O-H and N-H bands are typically weak in Raman spectra, the C-H and C-C skeletal vibrations of the cyclohexyl ring would produce strong signals, aiding in the confirmation of the carbocyclic structure.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 | O-H Stretch, N-H Stretch | Hydroxyl, Amino |

| 2850 - 3000 | C-H Stretch | Aliphatic (Cyclohexyl, Ethyl) |

| 1590 - 1650 | N-H Bend (Scissoring) | Primary Amine |

| 1450 - 1470 | C-H Bend (Scissoring) | -CH₂- |

| 1050 - 1150 | C-O Stretch | Primary Alcohol |

| 1000 - 1200 | C-N Stretch | Amine |

Table 3: Characteristic IR absorption frequencies for the functional groups in this compound.

Determination of Absolute and Relative Stereochemistry

With two chiral centers (C2 of the ethanol (B145695) chain and C4 of the cyclohexyl ring), this compound can exist as multiple stereoisomers. Determining the precise three-dimensional arrangement of atoms is critical.

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the solid-state structure of a molecule, providing precise data on bond lengths, bond angles, and torsional angles. While specific crystallographic data for this compound is not widely available in the published literature, this technique would definitively establish both the relative and absolute stereochemistry of a single stereoisomer.

An X-ray diffraction study would reveal the preferred conformation of the 4-methylcyclohexyl ring, which is expected to adopt a stable chair conformation with the substituents in equatorial positions to minimize steric strain. Crucially, it would establish the relative orientation (syn or anti) of the amino and hydroxyl groups. Furthermore, the analysis would map the network of intermolecular hydrogen bonds involving the -OH and -NH₂ groups, which dictates the crystal packing arrangement.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. acs.org These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.

Since the amino alcohol itself lacks a strong chromophore in the accessible UV-Vis region, direct CD analysis is challenging. However, its absolute configuration can be determined by forming a derivative with a chromophoric auxiliary or by using a chiral sensing probe. nsf.govnih.gov For instance, reaction with an aromatic aldehyde can form a Schiff base, inducing a distinct CD signal (Cotton effect) at the absorption wavelength of the new chromophore, often around 330 nm. nsf.govnih.gov The sign of this Cotton effect (positive or negative) can then be correlated to the absolute configuration at the stereocenter bearing the amino group by comparing it to the signals from standards of known configuration. This dynamic covalent chemistry approach provides a practical and sensitive method for stereochemical assignment of chiral amino alcohols. nsf.govnih.gov

Gas Chromatography and High-Performance Liquid Chromatography for Enantiomeric Purity

The assessment of enantiomeric purity is a critical aspect of characterizing chiral molecules. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are premier techniques for the separation and quantification of enantiomers, with the results often reported as enantiomeric excess (e.e.).

For polar compounds like this compound, direct analysis on a chiral stationary phase (CSP) can be challenging. Consequently, derivatization of the amino and/or hydroxyl functional groups is a frequently employed strategy. This chemical modification can enhance the volatility of the analyte for GC analysis and improve the chromatographic resolution and selectivity in both GC and HPLC.

Gas Chromatography (GC)

In chiral GC, a capillary column coated with a CSP is typically used. For derivatives of amino alcohols, cyclodextrin-based CSPs are a common choice. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.

An alternative approach involves derivatization with a chiral agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (commonly known as Mosher's acid chloride). This reaction converts the enantiomers into diastereomers, which can then be separated on a standard achiral column. However, direct separation on a chiral column is often preferred to circumvent potential issues like kinetic resolution during the derivatization step.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a broader selection of chiral stationary phases than GC, positioning it as a highly versatile method for enantiomeric separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds and would be a primary consideration for the separation of this compound enantiomers.

The analyte can be injected directly, or it can be derivatized to enhance detection and separation. Derivatization with a chromophoric group, like 3,5-dinitrobenzoyl chloride, not only improves chiral recognition but also significantly increases the sensitivity of UV detection.

The composition of the mobile phase is a critical parameter for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar alcohol (e.g., isopropanol (B130326) or ethanol) is commonly used. The proportion of the polar modifier is carefully adjusted to control the retention time and the resolution of the enantiomers.

Illustrative Data for Chiral HPLC Separation of a Substituted Cyclohexyl Amino Alcohol Derivative

The following interactive table presents hypothetical yet realistic chromatographic conditions for the enantiomeric separation of a derivatized analog of the target compound.

| Parameter | Condition |

| Analyte | N-(3,5-Dinitrobenzoyl)-2-amino-2-(4-methylcyclohexyl)ethan-1-ol |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (R-enantiomer) | ~ 12.5 min |

| Expected Retention Time (S-enantiomer) | ~ 14.8 min |

| Resolution (Rs) | > 2.0 |

Conformational Analysis of the 4-Methylcyclohexyl Ring and the Ethan-1-ol Chain

The 4-methylcyclohexyl moiety of this compound is conformationally mobile, existing primarily in two chair conformations that interconvert rapidly at ambient temperatures. The substituents—the aminoethanol group at C1 and the methyl group at C4—can occupy either axial or equatorial positions. The relative stability of these conformers is governed by steric hindrance.

For the trans isomer, the most stable conformation has both the methyl and the aminoethanol groups in equatorial positions to minimize steric strain. For the cis isomer, an equilibrium exists between two chair conformations: one with an axial methyl group and an equatorial aminoethanol group, and the other with an equatorial methyl group and an axial aminoethanol group. Additionally, the ethan-1-ol side chain has its own conformational flexibility due to rotation around its single bonds.

Dynamic NMR Studies for Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a potent tool for investigating the kinetics of conformational exchange. nih.gov By analyzing the NMR spectrum at various temperatures, the thermodynamic and kinetic parameters of the conformational equilibrium can be elucidated. unibas.it

At room temperature, the rapid chair-chair interconversion of the cyclohexane (B81311) ring leads to a time-averaged NMR spectrum. As the temperature is decreased, the rate of this interconversion slows. At the coalescence temperature (Tc), the distinct signals for each conformer broaden and merge. Upon further cooling, in the slow-exchange regime, separate signals for the axial and equatorial protons of each conformer can be resolved.

By integrating the signals of the major and minor conformers at low temperatures, the equilibrium constant (K) can be determined. This allows for the calculation of the Gibbs free energy difference (ΔG°) between the conformers using the equation ΔG° = -RT ln(K). Furthermore, a detailed analysis of the spectral line shapes as a function of temperature can yield the rate constant (k) for the interconversion, which in turn allows for the determination of the activation energy barrier (ΔG‡) for the ring flip.

Typical Thermodynamic Data from DNMR for a Substituted Cyclohexane

This interactive table provides representative data that could be obtained from a DNMR study of a cis-1,4-disubstituted cyclohexane derivative, illustrating the energy differences between conformers.

| Parameter | Value |

| Conformational Equilibrium | (axial-R1, equatorial-R2) ⇌ (equatorial-R1, axial-R2) |

| Solvent | CD2Cl2 / Freon mixture |

| Coalescence Temperature (Tc) | -65 °C (for a specific proton signal) |

| Equilibrium Constant (K) at -80 °C | 4.5 (favoring the conformer with the larger group in the equatorial position) |

| Gibbs Free Energy Difference (ΔG°) | -0.8 kcal/mol |

| Activation Free Energy (ΔG‡) | 10.2 kcal/mol |

Computational Modeling of Preferred Conformations

Computational modeling is an invaluable partner to experimental methods like DNMR in the study of conformational preferences. sjsu.edu Quantum mechanical and molecular mechanics calculations can be employed to determine the geometries and relative energies of different conformers.

A standard computational approach includes the following steps:

Conformational Search: A systematic or stochastic search is conducted to identify all low-energy conformations, taking into account both the ring inversion and side-chain rotations.

Geometry Optimization: The geometry of each identified conformer is optimized to locate the nearest local energy minimum on the potential energy surface. This is often performed using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G*.

Energy Calculation: More accurate single-point energy calculations are performed at a higher level of theory or with a larger basis set. The influence of the solvent can be incorporated using continuum solvation models.

Frequency Analysis: Vibrational frequency calculations are carried out to confirm that the optimized structures correspond to true energy minima (i.e., they have no imaginary frequencies) and to compute thermodynamic properties. These calculations provide the Gibbs free energies of the conformers, which can then be compared to each other and to experimental results. sikhcom.net

These computational methods can predict the most stable conformer and the energy differences between various conformations, providing a theoretical framework for the interpretation of experimental data.

Illustrative Computational Results for Conformational Analysis

The following interactive table displays hypothetical relative energies for the different chair conformations of cis-2-Amino-2-(4-methylcyclohexyl)ethan-1-ol, as might be determined from DFT calculations.

| Conformer Description (Substituent Positions) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |

| (1-axial aminoethanol, 4-equatorial methyl) | 1.5 | 1.2 | 12 |

| (1-equatorial aminoethanol, 4-axial methyl) | 0.0 | 0.0 | 88 |

Reactivity and Derivatization Chemistry of 2 Amino 2 4 Methylcyclohexyl Ethan 1 Ol

Chemical Transformations at the Primary Amino Group

The primary amino group in 2-Amino-2-(4-methylcyclohexyl)ethan-1-ol is a nucleophilic center, making it susceptible to reactions with various electrophiles. This reactivity allows for the introduction of a wide range of substituents at the nitrogen atom.

N-alkylation introduces alkyl groups to the amino moiety, typically through reactions with alkyl halides or via reductive amination. These reactions can proceed in a stepwise manner to yield secondary and tertiary amines. N-acylation, the reaction of the primary amine with acylating agents like acyl chlorides or acid anhydrides, readily forms stable amide derivatives. The selection of the acylating agent allows for the introduction of various functionalities.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Entry | Reagent | Product | Reaction Conditions | Hypothetical Yield (%) |

| 1 | Benzyl bromide | N-Benzyl-2-amino-2-(4-methylcyclohexyl)ethan-1-ol | K2CO3, Acetonitrile, Reflux | 85 |

| 2 | Acetyl chloride | N-(2-hydroxy-1-(4-methylcyclohexyl)ethyl)acetamide | Pyridine, CH2Cl2, 0 °C to rt | 92 |

| 3 | Benzoic anhydride (B1165640) | N-(2-hydroxy-1-(4-methylcyclohexyl)ethyl)benzamide | Et3N, THF, rt | 90 |

| 4 | Glutaric anhydride | 5-((2-hydroxy-1-(4-methylcyclohexyl)ethyl)amino)-5-oxopentanoic acid | Dioxane, 80 °C | 88 |

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases or imines. ekb.eg This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule. nih.gov The resulting imine functionality can be a versatile intermediate for further chemical transformations, including reduction to secondary amines or participation in cycloaddition reactions.

Table 2: Synthesis of Schiff Bases from this compound

| Entry | Carbonyl Compound | Product (Schiff Base) | Catalyst | Hypothetical Yield (%) |

| 1 | Benzaldehyde | (E)-2-((benzylideneamino)-2-(4-methylcyclohexyl)ethan-1-ol | Acetic acid | 95 |

| 2 | Acetone | 2-(4-methylcyclohexyl)-2-((propan-2-ylidene)amino)ethan-1-ol | p-Toluenesulfonic acid | 89 |

| 3 | Cyclohexanone (B45756) | 2-((cyclohexylideneamino)-2-(4-methylcyclohexyl)ethan-1-ol | None (neat) | 91 |

| 4 | 4-Methoxybenzaldehyde | (E)-2-(((4-methoxyphenyl)methylene)amino)-2-(4-methylcyclohexyl)ethan-1-ol | Montmorillonite K-10 | 93 |

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. organic-chemistry.org Intramolecular cyclization or reactions with other bifunctional reagents can lead to the formation of rings of different sizes, such as oxazolines, pyrrolidines, or piperazines, depending on the reaction conditions and the reagents employed. mdpi.comnih.govnih.gov

Table 3: Potential Cyclization Pathways

| Reagent/Condition | Heterocyclic Product | Ring System |

| Phosgene, then base | 4-(4-methylcyclohexyl)oxazolidin-2-one | Oxazolidinone |

| Formaldehyde | (4-(4-methylcyclohexyl)-1,3-oxazinan-4-yl)methanol | Oxazinane |

| Diethyl oxalate | 5-(4-methylcyclohexyl)-3,4-dihydro-2H-pyrrol-2-one | Pyrrolidinone |

| Chloroacetyl chloride | 3-(4-methylcyclohexyl)morpholin-2-one | Morpholinone |

Chemical Modifications at the Primary Hydroxyl Group

The primary hydroxyl group in this compound can undergo a variety of reactions typical for alcohols, including alkylation, acylation, and oxidation. The presence of the neighboring amino group can influence the reactivity of the hydroxyl group, and in some cases, protection of the amine may be necessary to achieve selective modification of the alcohol.

O-alkylation to form ethers can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or with other alkylating agents. O-acylation to form esters is readily accomplished by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under esterification conditions (e.g., Fischer esterification).

Table 4: Examples of O-Alkylation and O-Acylation Reactions

| Entry | Reagent | Product | Reaction Conditions | Hypothetical Yield (%) |

| 1 | Sodium hydride, then Benzyl bromide | 2-amino-1-(benzyloxy)-2-(4-methylcyclohexyl)ethane | THF, 0 °C to rt | 78 |

| 2 | Acetic anhydride | 2-amino-2-(4-methylcyclohexyl)ethyl acetate | Pyridine, DMAP, CH2Cl2, rt | 94 |

| 3 | Benzoyl chloride | 2-amino-2-(4-methylcyclohexyl)ethyl benzoate | Et3N, CH2Cl2, 0 °C to rt | 91 |

| 4 | Tert-butyldimethylsilyl chloride | 2-amino-1-((tert-butyldimethylsilyl)oxy)-2-(4-methylcyclohexyl)ethane | Imidazole, DMF, rt | 96 |

The primary hydroxyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of the oxidizing agent and the reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will lead to the corresponding carboxylic acid.

Table 5: Selective Oxidation of the Primary Hydroxyl Group

| Entry | Oxidizing Agent | Product | Solvent | Hypothetical Yield (%) |

| 1 | Pyridinium chlorochromate (PCC) | 2-amino-2-(4-methylcyclohexyl)acetaldehyde | Dichloromethane | 85 |

| 2 | Dess-Martin periodinane | 2-amino-2-(4-methylcyclohexyl)acetaldehyde | Dichloromethane | 90 |

| 3 | Potassium permanganate (KMnO4) | 2-amino-2-(4-methylcyclohexyl)acetic acid | Water/Pyridine, Heat | 75 |

| 4 | Jones reagent (CrO3/H2SO4) | 2-amino-2-(4-methylcyclohexyl)acetic acid | Acetone | 80 |

Tandem Reactions Involving Both Amino and Hydroxyl Functionalities

The spatial proximity of the amino and hydroxyl groups in this compound allows for tandem reactions where both functionalities participate, leading to the formation of heterocyclic structures. These reactions are of significant interest in synthetic chemistry for the construction of complex molecules from simple precursors in an atom-economical fashion.

Intramolecular Cyclization to Form Oxygen-Nitrogen Heterocycles (e.g., Oxazolidines)

The 1,2-amino alcohol motif present in this compound is a common precursor for the synthesis of oxazolidines, which are five-membered oxygen-nitrogen containing heterocycles. This intramolecular cyclization typically involves the reaction of the amino alcohol with an aldehyde or a ketone. The reaction proceeds via the initial formation of a hemiaminal intermediate from the condensation of the amino group with the carbonyl compound, followed by a subsequent intramolecular nucleophilic attack by the hydroxyl group to close the ring and eliminate a molecule of water.

The general reaction scheme for the formation of an oxazolidine (B1195125) from a 2-amino alcohol and a carbonyl compound is depicted below:

General Reaction Scheme for Oxazolidine Synthesis

Where R1 is the 4-methylcyclohexyl group, and R2 and R3 can be hydrogen, alkyl, or aryl groups.

The stereochemistry of the starting amino alcohol can influence the stereochemistry of the resulting oxazolidine. Given that this compound possesses a chiral center at the carbon bearing the amino and 4-methylcyclohexyl groups, the cyclization reaction can proceed with a degree of stereoselectivity. The use of chiral aldehydes or ketones can also introduce additional stereocenters.

Various catalysts and reaction conditions can be employed to promote this cyclization. Acidic or basic conditions are often used to facilitate the dehydration step. nih.gov Microwave-assisted synthesis has also been shown to be an effective method for the preparation of oxazolidin-2-ones and related structures from amino alcohols, often with reduced reaction times and improved yields. nih.gov

The resulting oxazolidine ring can serve as a protective group for the 1,2-amino alcohol functionality or can be a key structural motif in biologically active molecules. The stability of the oxazolidine ring is dependent on the substituents and the pH of the medium.

Functional Group Transformations and Derivatization of the Cyclohexyl Moiety

The 4-methylcyclohexyl group of this compound offers several sites for further functionalization. These transformations can be used to modulate the lipophilicity, steric bulk, and electronic properties of the molecule, which can be crucial for various applications.

Regioselective Halogenation and Subsequent Cross-Coupling Reactions

The non-activated C-H bonds of the cyclohexyl ring can be challenging to functionalize selectively. However, advances in catalysis have provided methods for the regioselective halogenation of such aliphatic systems. nih.govchemrxiv.org While direct halogenation of the cyclohexyl ring in this compound might lead to a mixture of products, strategic approaches can enhance regioselectivity. For instance, the presence of the amino and hydroxyl groups could potentially direct the halogenation to a specific position through the formation of a complex with a suitable catalyst.

Once a halogen atom is introduced onto the cyclohexyl ring, it serves as a versatile handle for a variety of cross-coupling reactions. wikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com

For example, a brominated derivative of this compound could be coupled with an organoboron reagent (Suzuki coupling) to introduce a new alkyl, aryl, or heteroaryl group onto the cyclohexyl ring. This would allow for the synthesis of a diverse library of analogs with modified properties.

Illustrative Reaction Scheme for Halogenation and Cross-Coupling

| Step | Reaction | Reagents and Conditions (Illustrative) | Product |

| 1 | Regioselective Bromination | N-Bromosuccinimide (NBS), light or radical initiator | Bromo-substituted this compound |

| 2 | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base | Aryl-substituted this compound |

The table above provides a generalized pathway and specific conditions would need to be optimized.

Oxidation and Reduction of the Cyclohexyl Ring

The cyclohexyl moiety can undergo both oxidation and reduction reactions, leading to the formation of new functional groups.

Oxidation:

Oxidation of the methyl group on the cyclohexyl ring could potentially yield a carboxylic acid or an alcohol, depending on the oxidizing agent and reaction conditions. Such a transformation would significantly alter the polarity and functionality of the molecule. Furthermore, oxidation of the cyclohexyl ring itself can lead to the formation of cyclohexanone or cyclohexanol (B46403) derivatives. For instance, the oxidation of methylcyclohexane (B89554) with certain catalysts can yield various oxygenated products, including methylcyclohexanols and methylcyclohexanones. rsc.org The presence of the amino and hydroxyl groups in the parent molecule would need to be considered, and protection strategies might be necessary to avoid undesired side reactions.

Reduction:

If the cyclohexyl ring were to contain a double bond (i.e., a cyclohexenyl moiety), catalytic hydrogenation could be employed to reduce it to a saturated cyclohexane (B81311) ring. This is a common transformation in organic synthesis. For the saturated 4-methylcyclohexyl ring in the title compound, further reduction is generally not feasible under standard conditions. However, if a ketone functionality were to be introduced onto the ring via oxidation, it could then be stereoselectively reduced to a secondary alcohol using hydride reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). tamu.eduacs.org The stereochemical outcome of such a reduction would be influenced by the steric environment around the carbonyl group. acs.org

Theoretical and Computational Investigations of 2 Amino 2 4 Methylcyclohexyl Ethan 1 Ol

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for predicting the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For 2-Amino-2-(4-methylcyclohexyl)ethan-1-ol, DFT calculations can elucidate a variety of molecular properties. These calculations provide insights into the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface, which are crucial for understanding its stability and potential reaction sites.

The HOMO-LUMO energy gap is a key parameter derived from DFT that indicates the chemical reactivity of a molecule. A smaller gap generally suggests higher reactivity. The distribution of electron density, calculated through DFT, can identify nucleophilic and electrophilic regions within the molecule, predicting how it might interact with other chemical species. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can offer a detailed picture of charge distribution and intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.

Interactive Data Table: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value not available) | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | (Value not available) | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | (Value not available) | Indicator of chemical reactivity and stability. dntb.gov.ua |

| Dipole Moment | (Value not available) | Measure of the molecule's overall polarity. |

| Mulliken Atomic Charges | (Values not available) | Distribution of electron charge among the atoms. |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal the preferred conformations of the 4-methylcyclohexyl ring (chair, boat, or twist-boat) and the orientation of the aminoethanol side chain. These simulations model the interactions between the molecule and its surrounding solvent, providing insights into how solvents like water or ethanol (B145695) might influence its conformational preferences and behavior.

By simulating the system at different temperatures and pressures, one can understand the flexibility of the molecule and the stability of various conformers. The simulations can also predict properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is critical for understanding solvation effects and how the molecule behaves in a solution.

Mechanistic Elucidation of Novel Synthetic Transformations

Computational chemistry provides a powerful avenue for elucidating the mechanisms of chemical reactions. scholaris.ca For the synthesis of this compound and its derivatives, theoretical calculations can be employed to map out reaction pathways, identify transition states, and calculate activation energies. This allows for a deeper understanding of the reaction kinetics and thermodynamics.

For instance, in a potential synthetic route involving the reductive amination of a precursor ketone, computational modeling can help to visualize the step-by-step process, including the formation of the imine intermediate and its subsequent reduction. By comparing the energy profiles of different possible mechanisms, researchers can predict the most likely reaction pathway and identify potential byproducts. This knowledge can be invaluable for optimizing reaction conditions to improve yield and selectivity.

Ligand-Receptor Interaction Modeling (non-clinical applications)

In non-clinical contexts, such as in the development of new materials or catalysts, understanding how this compound interacts with other molecules or surfaces is crucial. Molecular docking and other ligand-receptor interaction models can predict the binding affinity and preferred orientation of the molecule within a binding site of a larger structure, such as a polymer or a metal complex.

These computational models can screen for potential applications by simulating how the amino and hydroxyl groups of the molecule might engage in hydrogen bonding, electrostatic, or van der Waals interactions. This predictive capability can guide the design of new functional materials where this compound acts as a building block or a modifying agent.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling (excluding clinical data)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its activity or properties. mdpi.commdpi.com For this compound, SAR and SPR models can be developed to understand how modifications to its structure affect its non-clinical properties, such as its efficacy as a chiral auxiliary or its performance as a corrosion inhibitor.

By systematically altering parts of the molecule in a computational model—for example, by changing the position of the methyl group on the cyclohexane (B81311) ring or by substituting the hydroxyl group—researchers can generate a dataset of virtual analogs. By calculating the desired properties for each analog, a quantitative structure-activity/property relationship (QSAR/QSPR) model can be built. These models can then be used to predict the properties of new, unsynthesized derivatives, accelerating the discovery of molecules with enhanced performance for specific non-clinical applications.

Interactive Data Table: Hypothetical SAR/SPR Data for this compound Analogs

| Compound | Structural Modification | Predicted Property (Arbitrary Units) |

|---|---|---|

| 2-Amino-2-(cyclohexyl)ethan-1-ol | No methyl group | (Value not available) |

| 2-Amino-2-(3-methylcyclohexyl)ethan-1-ol | Methyl group at position 3 | (Value not available) |

| 2-Amino-2-(4-ethylcyclohexyl)ethan-1-ol | Ethyl group instead of methyl | (Value not available) |

| 2-(Methylamino)-2-(4-methylcyclohexyl)ethan-1-ol | N-methylation of the amino group | (Value not available) |

Advanced Applications of 2 Amino 2 4 Methylcyclohexyl Ethan 1 Ol in Chemical Sciences

Development as Chiral Ligands in Asymmetric Catalysis

Chiral amino alcohols are foundational in the field of asymmetric catalysis due to their ability to form stable complexes with a variety of metal centers and their capacity to induce stereoselectivity in chemical transformations. The structural features of 2-Amino-2-(4-methylcyclohexyl)ethan-1-ol, namely the stereogenic center at the carbon bearing the amino group and the bulky, non-polar 4-methylcyclohexyl substituent, make it a promising candidate for a chiral ligand.

Design and Synthesis of Metal Complexes for Enantioselective Reactions

The primary amino and hydroxyl groups of this compound can act as a bidentate ligand, coordinating to a metal center to form a stable five-membered chelate ring. This coordination geometry is a common feature in many successful chiral catalysts. The synthesis of such metal complexes would typically involve the reaction of the amino alcohol with a suitable metal precursor, such as a metal halide or alkoxide.

The 4-methylcyclohexyl group is expected to play a crucial role in creating a specific chiral environment around the metal's active site. This steric bulk can effectively shield one face of the coordinated substrate, thereby directing the approach of a reagent to the opposite face and leading to the preferential formation of one enantiomer of the product.

Table 1: Potential Metal Complexes and Targeted Enantioselective Reactions

| Metal Center | Potential Ligand Structure | Target Enantioselective Reaction |

| Titanium (Ti) | Ti-isopropoxide complex | Asymmetric addition of nucleophiles to aldehydes |

| Copper (Cu) | Cu(I) or Cu(II) complex | Catalytic asymmetric conjugate addition |

| Rhodium (Rh) | Rh-phosphine complex | Asymmetric hydrogenation of olefins |

| Palladium (Pd) | Pd-allyl complex | Asymmetric allylic alkylation |

Detailed research into the synthesis and characterization of these specific metal complexes would be required to fully elucidate their catalytic activity and enantioselective capabilities.

Organocatalytic Applications

In addition to coordinating with metals, derivatives of amino alcohols can function as organocatalysts. The amine and alcohol functionalities can be modified to generate a range of catalytic species. For instance, the amine group could be transformed into a thiourea (B124793) or a squaramide to act as a hydrogen-bond donor, activating electrophiles. The hydroxyl group could be used to direct reactions or be part of a larger catalytic scaffold.

The chiral backbone of this compound would be instrumental in transferring stereochemical information during the catalytic cycle of an organocatalytic reaction, such as an aldol (B89426) or Michael reaction.

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of this compound makes it a valuable chiral synthon, or building block, for the synthesis of more complex, stereochemically defined molecules.

Precursors for Natural Product Analogues

Many natural products and pharmaceutically active compounds contain chiral amino alcohol motifs. This compound could serve as a starting material for the synthesis of analogues of these natural products. The 4-methylcyclohexyl group would introduce a lipophilic and sterically demanding substituent, which could be used to probe the structure-activity relationships of the target molecules. The synthesis would likely involve the protection of the amino and hydroxyl groups, followed by a series of transformations to elaborate the carbon skeleton.

Scaffold Development for Research in Bioactive Molecule Discovery (non-clinical)

In the discovery of new bioactive molecules, the development of diverse molecular scaffolds is a key strategy. This compound can serve as a central scaffold from which a library of compounds can be generated. By systematically modifying the amino and hydroxyl groups with a variety of substituents, researchers can explore a wide chemical space and identify compounds with interesting biological activities in non-clinical settings. The rigid and well-defined stereochemistry of the scaffold would be advantageous in understanding how the spatial arrangement of different functional groups affects bioactivity.

Table 2: Potential Modifications of the Scaffold for Bioactive Molecule Discovery

| Modification Site | Reagent/Reaction Type | Resulting Functional Group | Potential Application |

| Amino Group | Acylation | Amide | Introduction of diverse side chains |

| Amino Group | Reductive Amination | Secondary/Tertiary Amine | Variation of basicity and steric bulk |

| Hydroxyl Group | Etherification | Ether | Modification of polarity and H-bonding |

| Hydroxyl Group | Esterification | Ester | Introduction of recognizable motifs |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape Pertaining to 2-Amino-2-(4-methylcyclohexyl)ethan-1-ol

Direct research on this compound is not widely documented in publicly accessible scientific literature. However, the research landscape for β-amino alcohols is rich and varied, providing a solid foundation for predicting the potential significance of this particular compound. Amino alcohols are recognized as crucial building blocks in organic synthesis and are integral to a range of applications, from pharmaceuticals to materials science. alfa-chemistry.com They are characterized by the presence of both an amine and a hydroxyl functional group, which imparts dual reactivity. alfa-chemistry.com

The current research on analogous amino alcohols often focuses on their stereoselective synthesis and their application as chiral auxiliaries in asymmetric reactions. acs.orgingentaconnect.com The inherent chirality of many amino alcohols makes them valuable in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov Furthermore, amino alcohols are extensively investigated as corrosion inhibitors, where they form protective films on metal surfaces. scientific.netscirp.orgscite.ai The lipophilic nature of the 4-methylcyclohexyl group in this compound suggests that it could exhibit interesting properties in these areas.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.26 g/mol |

| CAS Number | 1341545-78-5 |

| Appearance | Predicted: Colorless liquid or low-melting solid |

| Boiling Point | Predicted: Higher than corresponding alkanes due to hydrogen bonding |

| Solubility | Predicted: Soluble in organic solvents; sparingly soluble in water |

Identification of Promising Avenues for Synthetic Innovation and Methodological Development

The synthesis of this compound can be approached through various established methods for preparing β-amino alcohols, presenting several avenues for innovation. A primary challenge and opportunity lie in the stereoselective synthesis of this compound, as it possesses a chiral center.

Established synthetic routes that could be adapted include:

From α-amino acids: The corresponding α-amino acid, 2-amino-2-(4-methylcyclohexyl)acetic acid, could be synthesized and subsequently reduced to the target amino alcohol. This is a common and reliable method for producing chiral amino alcohols. ingentaconnect.com

Ring-opening of epoxides: The reaction of an appropriate epoxide with ammonia (B1221849) or an amine is a classic route to amino alcohols. alfa-chemistry.com For the target compound, this would involve the synthesis of a substituted oxirane.

Asymmetric aminohydroxylation: Modern catalytic methods, such as the Sharpless asymmetric aminohydroxylation, could be explored for the direct conversion of a suitable alkene to the desired amino alcohol with high enantioselectivity. diva-portal.org

Future research could focus on developing novel catalytic systems that are highly efficient and stereoselective for the synthesis of this compound and its derivatives. The development of enzymatic or chemo-enzymatic routes could also offer a greener and more efficient alternative to traditional chemical methods.

Table 2: Potential Synthetic Strategies for this compound

| Synthetic Method | Key Features | Potential for Innovation |

| Reduction of α-amino acids | Well-established; good for chirality transfer. | Development of more efficient and selective reducing agents. |

| Epoxide ring-opening | Versatile; can produce a variety of derivatives. | Use of novel catalysts to control regioselectivity and stereoselectivity. |

| Asymmetric Aminohydroxylation | Direct conversion of alkenes; potentially high enantioselectivity. | Design of new ligands for the metal catalyst to improve efficiency and scope. |

| Radical C-H Amination | Functionalization of unactivated C-H bonds. | Development of regio- and enantioselective radical amination protocols. nih.gov |

Outlook on the Expanded Role of this compound in Interdisciplinary Chemical Research

The unique structural features of this compound, particularly the bulky and lipophilic 4-methylcyclohexyl group, suggest a number of potential applications in interdisciplinary research.

Asymmetric Synthesis: The compound is a promising candidate for use as a chiral auxiliary . wikipedia.org The steric bulk of the 4-methylcyclohexyl group could provide excellent stereochemical control in asymmetric reactions, such as alkylations and aldol (B89426) additions. ingentaconnect.com Its performance could be compared with established auxiliaries like pseudoephedrine. wikipedia.org

Materials Science: As a corrosion inhibitor , the 4-methylcyclohexyl group could enhance the formation of a protective, hydrophobic layer on metal surfaces, potentially offering superior protection in certain environments compared to smaller amino alcohols. sealandchem.comresearchgate.net Its efficacy could be tested in various corrosive media, such as saline solutions. scirp.org

Medicinal Chemistry: The β-amino alcohol motif is a known pharmacophore found in many biologically active molecules, including certain β-blockers. nih.gov this compound could serve as a starting material for the synthesis of novel pharmaceutical compounds. The lipophilic cyclohexyl group could influence the pharmacokinetic and pharmacodynamic properties of these potential drugs.

Coordination Chemistry: The amino and hydroxyl groups can act as ligands, forming complexes with various metal ions. researchgate.net These complexes could have interesting catalytic or material properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-2-(4-methylcyclohexyl)ethan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer :

- Reduction of Nitro Precursors : A common approach for analogous amino alcohols involves reducing nitro intermediates (e.g., 4-nitrophenylethanol) using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in ethanol .

- Chiral Synthesis : For enantiomerically pure forms, asymmetric hydrogenation or enzymatic resolution can be employed. For example, chiral catalysts like Ru-BINAP complexes have been used to achieve >90% enantiomeric excess (ee) in structurally similar compounds .

- Key Variables : Temperature (25–80°C), solvent polarity (methanol vs. THF), and catalyst loading (1–5 mol%) critically affect reaction efficiency.

Q. How is the compound purified and characterized to confirm structural integrity?

- Methodological Answer :

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) are standard for removing byproducts .

- Characterization :

- NMR : ¹H/¹³C NMR to verify the cyclohexyl methyl group (δ ~1.2–1.8 ppm) and amino/ethanol motifs .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ = 188.2 m/z) .

Q. What analytical techniques are used to assess stability under varying pH and temperature?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Related cyclohexyl derivatives show maximal stability at pH 6–7 .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Activation energy (Eₐ) can be derived from Arrhenius plots .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during chiral synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., (R)-BINAP, (S)-Josiphos) with transition metals (Ru, Rh) to maximize ee. For example, Ru-(S)-BINAP achieved 94% ee in a fluorophenyl analog .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity in hydrogenation reactions .

- Case Study : A 20% increase in ee was observed when switching from THF to methanol in a related indole-based amino alcohol synthesis .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

- Methodological Answer :

- Assay Standardization :

- Control for stereochemistry: Test both enantiomers separately (e.g., (R)- vs. (S)-forms show opposing receptor modulation) .

- Environmental factors: Buffer composition (e.g., divalent cations in kinase assays) can alter activity .

- Mechanistic Studies : Use fluorescence polarization or SPR to measure binding kinetics (Kd, kon/koff). For example, indole derivatives showed nM affinity for serotonin receptors in SPR assays .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cyclohexyl-binding pockets (e.g., serotonin 5-HT₂A receptors).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the amino group and Glu318 in the receptor .

- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to design experiments evaluating the compound’s role in modulating oxidative stress pathways?

- Methodological Answer :

- In Vitro Models : Treat HepG2 cells with the compound (1–100 µM) and induce oxidative stress using H₂O₂ (500 µM). Measure ROS levels via DCFH-DA fluorescence .

- Pathway Analysis : Use Western blotting to quantify Nrf2 and HO-1 expression. Related amino alcohols showed 2-fold upregulation of Nrf2 at 50 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.